- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)
Benzenamine, N-(1,1-dimethylethyl)-, ook bekend als tert-butylaniline, is een organische verbinding met de molecuulformule C10H15N. Deze secundaire amine wordt gekenmerkt door de aanwezigheid van een tert-butylgroep, wat zorgt voor verhoogde stabiliteit en sterische hindering. Het wordt vaak gebruikt als tussenproduct in de synthese van farmaceutische stoffen, agrochemicaliën en kleurstoffen. Dankzij de tert-butylgroep vertoont het betere oxidatieve stabiliteit in vergelijking met andere anilinederivaten. De verbinding is geschikt voor toepassingen waarbij een combinatie van reactiviteit en stabiliteit vereist is, zoals in katalyse en polymerisatieprocessen.
937-33-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-
CAS-nummer:937-33-7
MF:C10H15N
MW:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Update Time:2025-07-15
Benzenamine,N-(1,1-dimethylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- Inchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- InChI-sleutel: ABRWESLGGMHKEA-UHFFFAOYSA-N
- LACHT: C1C=CC(NC(C)(C)C)=CC=1
Berekende eigenschappen
- Exacte massa: 149.12000
- Monoisotopische massa: 149.120449483g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 107
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- Dichtheid: 0.9529 (estimate)
- Smeltpunt: 1.08°C (estimate)
- Kookpunt: 240.76°C (estimate)
- Brekindex: 1.5270
- PSA: 12.03000
- LogboekP: 2.97000
- pka: 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- Douanegegevens
- HS-CODE:2921420090
- Douanegegevens:
中国海关编码:
2921420090概述:
2921420090 其他苯胺衍生物及其盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenamine,N-(1,1-dimethylethyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
| Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$93.0 | 2025-04-15 | |
| Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$157.0 | 2025-04-15 | |
| Ambeed | A957490-1g |
N-tert-Butylaniline |
937-33-7 | 90% | 1g |
$423.0 | 2025-04-15 | |
| Ambeed | A957490-5g |
N-tert-Butylaniline |
937-33-7 | 90% | 5g |
$1483.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 1mg |
¥509.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 2mg |
¥578.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 5mg |
¥627.00 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-100mg |
N-tert-butylaniline |
937-33-7 | 95% | 100mg |
¥626.0 | 2024-04-16 |
Benzenamine,N-(1,1-dimethylethyl)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Referentie
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
Referentie
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991
Productiemethode 4
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
Referentie
- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
Referentie
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
Referentie
- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433
Productiemethode 9
Productiemethode 10
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Referentie
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
Referentie
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
Referentie
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
Referentie
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
Productiemethode 15
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
Referentie
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
Referentie
- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14
Productiemethode 18
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referentie
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
Referentie
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
Referentie
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- Phenylboronic acid
- Iodobenzene
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Triphenylbismuth diacetate
- Benzenesulfonic acid,potassium salt (1:1)
- Phenylmagnesium chloride
- 2-methylpropan-2-amine
- 2-Methyl-2-nitropropane
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
Ordernummer:A1192644
Voorraadstatus:in Stock
Hoeveelheid:5g/1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 02:19
Prijs ($):1213.0/346.0
E-mail:sales@amadischem.com
Benzenamine,N-(1,1-dimethylethyl)- Gerelateerde literatuur
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
Zuiverheid:99%/99%
Hoeveelheid:5g/1g
Prijs ($):1213.0/346.0